molecular formula C21H16N6O2 B2574524 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1251602-94-4

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2574524
CAS No.: 1251602-94-4
M. Wt: 384.399
InChI Key: NAIHDIDTYRLZAB-UHFFFAOYSA-N
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Description

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with an oxadiazole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methylbenzonitrile with hydrazine hydrate and carbon disulfide under reflux conditions to form 4-methyl-1,2,4-oxadiazole.

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 6-phenylpyridazine-3-one with hydrazine hydrate and an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole moiety with the triazolopyridazine core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways such as the PI3K-AKT pathway, leading to changes in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-14-7-9-16(10-8-14)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIHDIDTYRLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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